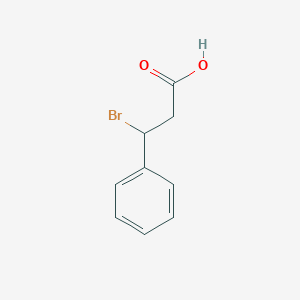

3-Bromo-3-phenylpropanoic acid

概要

説明

Synthesis Analysis

The synthesis of compounds structurally similar to 3-Bromo-3-phenylpropanoic acid involves enantioselective methodologies and reactions with electrophilic agents. For instance, derivatives of 3-aminopropanoic acid, which share a resemblance in their carbon backbone, can be prepared enantioselectively using electrophilic attack strategies, demonstrating the versatility and complexity of synthesizing brominated aromatic compounds (Arvanitis et al., 1998). Additionally, reactions of 3-aryl-2-bromopropanoic acid esters with various nucleophiles have been utilized to synthesize oxazine, thiazine, and quinoxaline derivatives, indicating a broad scope of chemical transformations possible with bromo-substituted propanoic acids (Pokhodylo et al., 2021).

Molecular Structure Analysis

Structural analysis of brominated compounds similar to 3-Bromo-3-phenylpropanoic acid often involves advanced spectroscopic and computational techniques. Studies on compounds like 3-Bromo Phenyl Acetic acid (3BPAA) have utilized FTIR, FT-Raman, UV-Visible, and NMR spectroscopy alongside density functional theory (DFT) calculations to probe their molecular structures and electronic properties, providing valuable insights into the bonding, geometry, and electronic characteristics of such molecules (Rahuman et al., 2020).

Chemical Reactions and Properties

The chemical behavior of bromo-substituted propanoic acids includes a wide range of reactions, demonstrating their reactivity and utility in organic synthesis. For example, the formation of indene derivatives during attempts to synthesize natural bromophenols highlights the unexpected pathways that may arise in the chemistry of brominated phenylpropanoic acids (Bayrak & Menzek, 2020). Furthermore, the one-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates from 3-aryl-2-bromopropanoic acids esters illustrates the potential of these compounds to undergo multifaceted reactions leading to complex products (Pokhodylo et al., 2017).

Physical Properties Analysis

The physical properties of bromo-substituted propanoic acids are crucial for their characterization and application. Crystallization studies, such as those conducted on 2,3-dibromo-3-phenylpropanoic acid, reveal information on polymorphism, crystal packing, and intermolecular interactions, which are essential for understanding the solid-state behavior of these compounds (Howard et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-Bromo-3-phenylpropanoic acid, inferred from related studies, encompass reactivity towards nucleophiles, electrophiles, and participation in various organic reactions. The ability to undergo transformations such as hydrophenylation and ionic hydrogenation underlines the chemical versatility and potential synthetic utility of bromo-substituted aromatic acids (Nilov & Vasilyev, 2015).

科学的研究の応用

Application 1: Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads

- Summary of the Application : 3-Bromo-3-phenylpropanoic acid is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have potential applications in photodynamic therapy, solar cells, and other optoelectronic devices.

Application 2: Bromination of Cinnamic Acid

- Summary of the Application : 3-Bromo-3-phenylpropanoic acid is used in the bromination of cinnamic acid. This experiment aims at the preparation of the 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid by bromine addition .

- Methods of Application or Experimental Procedures : The cinnamic acid is soluble in dichloromethane at room temperature and thus before the bromine addition the reaction vessel holds a colourless solution. The bromine solution is intensively red-coloured and since the addition reaction is relatively fast at this temperature, the reaction evolution can be followed by the progressively disappearance of the red colour .

- Results or Outcomes : The product isolation by filtration is simple and, as the dichloromethane is quite volatile, the product can be quickly air dried and the melting point determined in the same experimental session .

Application 3: Flavoring and Scenting Agent

- Summary of the Application : 3-Bromo-3-phenylpropanoic acid, also known as phenylpropanoic acid, is commonly used as a flavoring agent for toothpastes and mouthwashes. It also provides floral scents and possible fruity, minty, spearmint, strawberry, lychee, and herbal flavorings .

- Results or Outcomes : The use of 3-Bromo-3-phenylpropanoic acid as a flavoring and scenting agent contributes to the sensory appeal of various products, enhancing their marketability and consumer acceptance .

Safety And Hazards

特性

IUPAC Name |

3-bromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRMHJWFYKSDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501034190 | |

| Record name | beta-Bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3-phenylpropanoic acid | |

CAS RN |

15463-91-9 | |

| Record name | beta-Bromobenzenepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Bromohydrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BROMOBENZENEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7A2B6228P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)